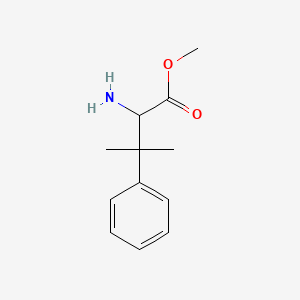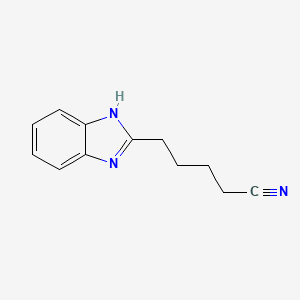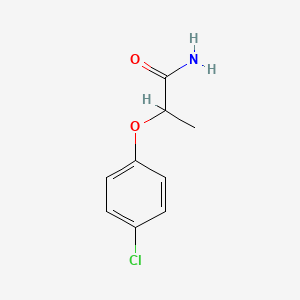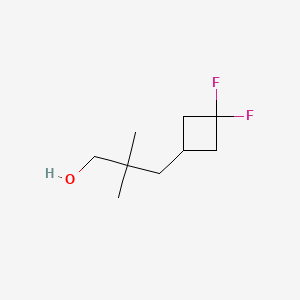
Methyl 2-amino-3-methyl-3-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-methyl-3-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylalanine and is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-methyl-3-phenylbutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of methyl-2-(diphenylmethyleneamino)acetate and benzoyl chloride at low temperatures . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that optimize cost-effectiveness and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-methyl-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different isomers or derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol at low temperatures is often used for reduction reactions.
Substitution: Methanesulfonyl chloride and cesium acetate are used in substitution reactions to achieve high efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield different isomers, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-methyl-3-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-methyl-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzymatic activity or as a ligand for certain receptors. Its effects are mediated through the binding to these targets, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride
- Methyl 2-amino-2-phenylbutanoate hydrochloride
- 3-Methyl-2-phenylbutanoic acid
Uniqueness
Methyl 2-amino-3-methyl-3-phenylbutanoate is unique due to its specific structural features, such as the presence of both an amino group and a phenyl group on the butanoate backbone
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl 2-amino-3-methyl-3-phenylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-12(2,10(13)11(14)15-3)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 |
Clave InChI |
OCWPPXJEMKBKCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)




